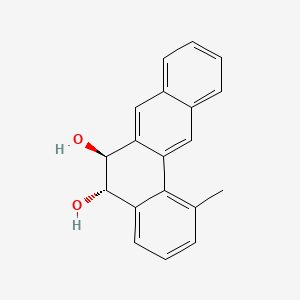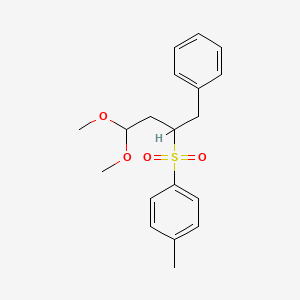
1,2,3,4,5,6-Hexachlorobiphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6-Hexachlorobiphenylene is an organic compound with the molecular formula C12H4Cl6. It belongs to the class of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexachlorobiphenylene typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) under controlled conditions. The chlorination process can be conducted at elevated temperatures to ensure complete substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified through distillation or recrystallization techniques to remove any impurities .
化学反应分析
Types of Reactions
1,2,3,4,5,6-Hexachlorobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of hydroxylated biphenyls.
科学研究应用
1,2,3,4,5,6-Hexachlorobiphenylene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications in diseases such as cancer.
Industry: Used in the production of dielectric fluids, hydraulic fluids, and plasticizers.
作用机制
The mechanism of action of 1,2,3,4,5,6-Hexachlorobiphenylene involves its interaction with cellular components. It can bind to aryl hydrocarbon receptors (AhR) and induce the expression of cytochrome P450 enzymes, leading to oxidative stress and potential cellular damage. The compound can also interfere with hormone signaling pathways, contributing to its endocrine-disrupting effects .
相似化合物的比较
Similar Compounds
2,2’,3,4,5,6-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar chemical properties but different chlorine atom positions.
2,3,4,4’,5,6-Hexachlorobiphenyl: Similar structure with slight variations in chlorine atom placement.
Uniqueness
1,2,3,4,5,6-Hexachlorobiphenylene is unique due to its specific chlorine atom arrangement, which influences its chemical reactivity and biological effects. Its stability and resistance to degradation make it a persistent environmental pollutant, posing long-term ecological and health risks .
属性
CAS 编号 |
109719-95-1 |
|---|---|
分子式 |
C12H2Cl6 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
1,2,3,4,5,6-hexachlorobiphenylene |
InChI |
InChI=1S/C12H2Cl6/c13-4-2-1-3-5(8(4)14)7-6(3)9(15)11(17)12(18)10(7)16/h1-2H |
InChI 键 |
NVKAMGFTMJNBJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)


![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)







